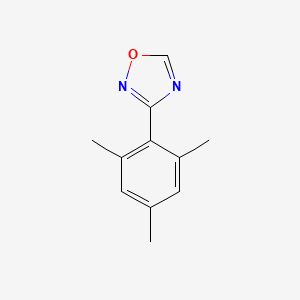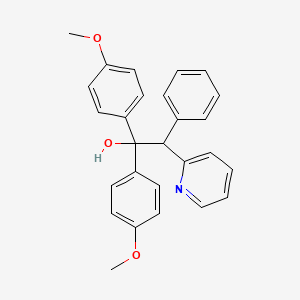
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Méthodes De Préparation
The synthesis of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with 2-pyridinecarboxaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid to form halogenated or nitrated derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon, aluminum chloride), and varying temperatures and pressures depending on the specific reaction.
Applications De Recherche Scientifique
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol can be compared with similar compounds such as:
1,1-Di(4-bromophenyl)-2-phenyl-2-(2-pyridyl)ethanol: This compound has bromine substituents instead of methoxy groups, which can significantly alter its chemical reactivity and biological activity.
1,1-Di(4-cyanophenyl)-2-phenyl-2-(2-pyridyl)ethanol: The presence of cyano groups can enhance the compound’s electron-withdrawing properties, affecting its interactions in chemical and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
56501-71-4 |
|---|---|
Formule moléculaire |
C27H25NO3 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
1,1-bis(4-methoxyphenyl)-2-phenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C27H25NO3/c1-30-23-15-11-21(12-16-23)27(29,22-13-17-24(31-2)18-14-22)26(20-8-4-3-5-9-20)25-10-6-7-19-28-25/h3-19,26,29H,1-2H3 |
Clé InChI |
QMUOMZKFZQRYAR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=CC=C3)C4=CC=CC=N4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



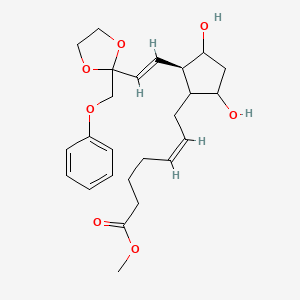
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)

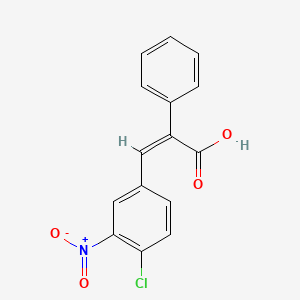
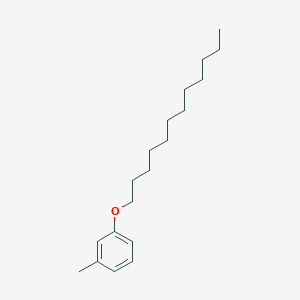

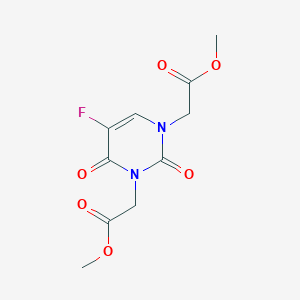

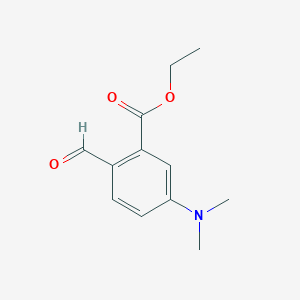
methanone](/img/structure/B14622956.png)

![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
